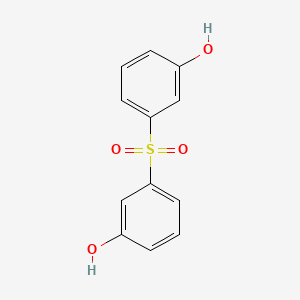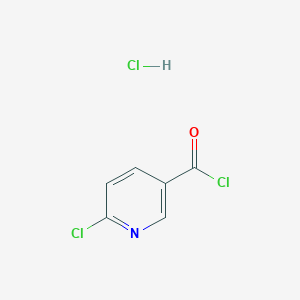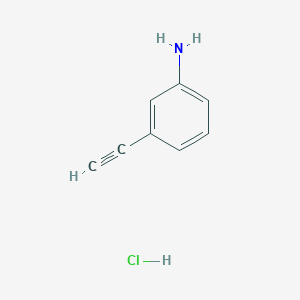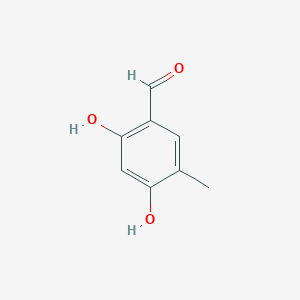
2,4-Dihydroxy-5-methylbenzaldehyde
Vue d'ensemble
Description
2,4-Dihydroxy-5-methylbenzaldehyde is a type of organic compound . It is a potential building block for bioactive compounds, specialty chemicals, and dyes . It undergoes regioselective mono-benzylation reaction under extremely mild basic conditions .
Molecular Structure Analysis
The molecular formula of this compound is C8H8O3 . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis
2,4-Dihydroxybenzaldehyde undergoes regioselective mono-benzylation reaction under extremely mild basic conditions . It also undergoes condensation reaction with isonicotinic acid hydrazide in methanol to yield 2,4-dihydroxybenzaldehyde isonicotinoyl hydrazone, a new fluorescent reagent .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 152.15 . It is a solid at room temperature .Applications De Recherche Scientifique
Cascade Reactions in Ethanol Upgrading
2,4-Dihydroxy-5-methylbenzaldehyde is involved in the synthesis of various chemicals. A study demonstrated its role in ethanol upgrading reactions, where it is formed through sequential aldol condensations and dehydrocyclization on hydroxyapatite catalysts. This process competes with the Guerbet reaction, leading to the production of C8 aromatic products (Takahiko Moteki, A. Rowley, D. Flaherty, 2016).
Synthesis for Pheromone Applications
This compound plays a role in the chemical ecology of astigmatid mites, functioning as an alarm and sex pheromone. Establishing a convenient synthesis of this compound is crucial for developing practical applications of these pheromones (Satoshi Noguchi, N. Mori, Y. Kuwahara, Masashi Sato, 1997).
Photochemical Studies
The compound's behavior in photochemical conversions has been studied. For example, the impact of substituents on the photochemical conversion of methylbenzaldehydes to quinodimethanes was explored, highlighting its importance in understanding chemical photo-reactivity (J. Charlton, K. Koh, 1988).
Catalytic Oxidation Research
Research on the oxidation of benzylic alcohols to aldehydes in water at room temperature using copper catalysts has demonstrated the production of 4-methylbenzaldehyde. This study is significant for environmentally-friendly chemical production processes (Jiang-Ping Wu, Yan Liu, Xiaowei Ma, Ping Liu, Chengzhi Gu, B. Dai, 2016).
Synthesis of Crotylbenzaldehydes
This compound is also used in the synthesis of crotylbenzaldehydes, which are further processed into 2-methylformylchromans. This research has applications in organic synthesis and the development of new chemical entities (V. K. Ahluwalia, D. Singh, R. Singh, 1984).
Electrodeposition Studies
In electrochemistry, dihydroxybenzaldehyde isomers, including this compound, have been used to modify electrodes for biosensor applications. These electrodes exhibit catalytic activity, especially in the electrooxidation of NADH, which is crucial for enzymatic biosensors (F. Pariente, F. Tobalina, M. Darder, E. Lorenzo, H. Abruña, 1996).
Nonlinear Optical Material Research
This compound has been studied for its nonlinear optical properties. Its hyperpolarizabilities, vibrational behavior, and optical transition properties have been analyzed, making it a promising candidate for optical limiting materials and other applications in photonics (D. Jayareshmi, H. Robert, D. Aruldhas, 2021).
Isolation from Mangrove Fungus
This compound has been isolated from mangrove fungus, showcasing its natural occurrence and potential for bioprospecting. The study of its derivatives can lead to the discovery of new compounds with unique properties (C. Shao, Chang-Yun Wang, Mei-Yan Wei, Z. Jia, Z. She, Yongcheng Lin, 2009).
Fluorescent pH Sensor Development
It has been used in the development of fluorescent pH sensors. A study describes a probe based on this compound, which exhibited a significant increase in fluorescence intensity across a specific pH range, useful for biological studies (Uday Saha, Koushik Dhara, Basab Chattopadhyay, S. Mandal, S. Mondal, Supriti Sen, M. Mukherjee, S. van Smaalen, P. Chattopadhyay, 2011).
Conversion to Benzoyloxy Derivatives
The compound's conversion to benzoyloxy derivatives and subsequent structural characterization provide insights into its chemical properties and potential applications in various chemical syntheses (Zhiyong Hu, M. Hardie, Pannee Burckel, A. A. Pinkerton, P. Erhardt, 1999).
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that aldehydes can react with various biological molecules, including proteins and dna, which could potentially influence their function .
Mode of Action
Aldehydes, in general, can form adducts with nucleophilic sites in proteins and nucleic acids, potentially altering their function
Biochemical Pathways
The specific biochemical pathways affected by 2,4-Dihydroxy-5-methylbenzaldehyde are currently unknown. Given the reactivity of aldehydes, it is plausible that multiple pathways could be affected, depending on the specific targets of the compound .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 1.15 , which may influence its distribution within the body.
Result of Action
Given the potential for aldehydes to form adducts with biological molecules, it is possible that the compound could induce structural and functional changes in its targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity may be influenced by the pH and temperature of its environment. Additionally, the presence of other reactive species could potentially affect the compound’s stability and reactivity .
Analyse Biochimique
Biochemical Properties
It is known that Schiff bases, which are stable imines containing C=N, are prepared by condensation of aliphatic or aromatic primary amine with carbonyl compounds, such as benzaldehydes . These Schiff bases are capable of forming very stable complexes with metal ions . They possess a wide variety of biological activities against some microorganisms and certain types of tumors .
Cellular Effects
It has been suggested that benzaldehydes can disrupt cellular antioxidation systems, which could be an effective method for controlling fungal pathogens .
Molecular Mechanism
It is known that Schiff bases, which can be formed from benzaldehydes, have the ability to stabilize metal ions in different oxidation states . This can profoundly influence the electron distribution in the coordination sphere of metal in a complex, thereby regulating the property of the compounds .
Metabolic Pathways
It is known that Schiff bases, which can be formed from benzaldehydes, are able to chelate almost all metal ions .
Propriétés
IUPAC Name |
2,4-dihydroxy-5-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-5-2-6(4-9)8(11)3-7(5)10/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JATWPRIBCRVOHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40610809 | |
| Record name | 2,4-Dihydroxy-5-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40610809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39828-37-0 | |
| Record name | 2,4-Dihydroxy-5-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40610809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



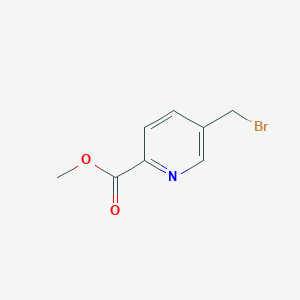
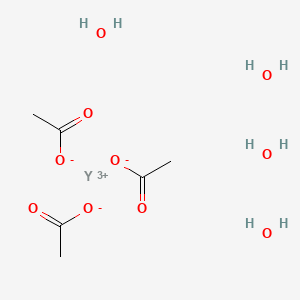


![6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1592246.png)
